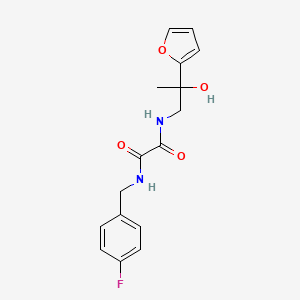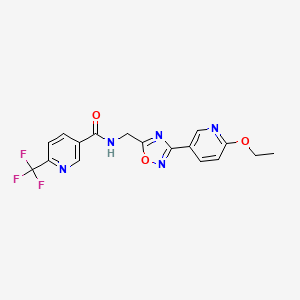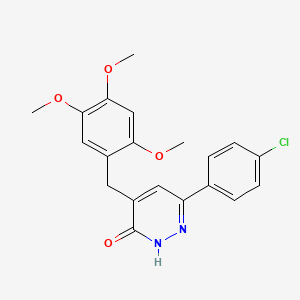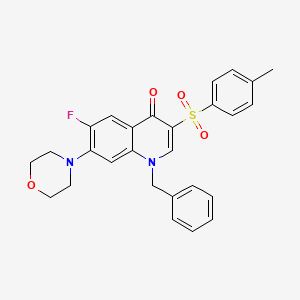![molecular formula C13H16N2 B2398685 2-Methylspiro[indole-3,4'-piperidine] CAS No. 1225388-67-9](/img/structure/B2398685.png)
2-Methylspiro[indole-3,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Spiroindole and spirooxindole scaffolds, which are similar to the structure of 2-Methylspiro[indole-3,4’-piperidine], are significant in drug design processes . They have been synthesized using various strategies, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A considerable amount of research has focused on the synthesis of spiro[indole-3,4'-piperidine] derivatives due to their potential biological activities. For instance, a novel series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were synthesized and identified for their pharmacological properties, including a specific compound, SMU-B, which exhibited potent inhibitory effects on c-Met/ALK dual inhibitor, showing significant tumor growth inhibition in gastric carcinoma models (Jingrong Li et al., 2013). Another study described the synthesis of highly functionalized dispiro heterocycles with potential antimicrobial and antitubercular activities (A. Dandia et al., 2013).
Biological Evaluation and Potential Therapeutic Uses
Several studies have evaluated the biological activities of spiro[indole-3,4'-piperidine] derivatives, highlighting their potential in treating various diseases:
Antitumor Activity : A study on dispiro[3H-indole-3,2'-pyrrolidine-3',3''-piperidine]-2(1H),4''-diones revealed moderate anti-tumor activity against a range of human tumor cell lines, including leukemia, melanoma, and cancers of the lung, colon, breast, prostate, and kidney. These compounds also demonstrated considerable anti-inflammatory properties in an in vivo model (A. S. Girgis, 2009).
Antimicrobial and Antitubercular Properties : The dispiro heterocycles mentioned earlier were found to exhibit good antimicrobial and reasonable antitubercular activities compared to standard drugs, suggesting their potential use in infectious disease treatment (A. Dandia et al., 2013).
QSAR Analysis and Anti-Oncological Activity : Another study conducted a quantitative structure-activity relationship (QSAR) analysis of spiro-alkaloids, revealing that certain analogues exhibited promising antitumor properties, suggesting the potential for further development into anti-cancer therapeutics (A. S. Girgis et al., 2015).
Propiedades
IUPAC Name |
2-methylspiro[indole-3,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10-13(6-8-14-9-7-13)11-4-2-3-5-12(11)15-10/h2-5,14H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGGJVVMNBWIMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C13CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225388-67-9 |
Source


|
| Record name | 2-methylspiro[indole-3,4'-piperidine] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
![N-(2,5-diaza-2-(2-(2-methoxyphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((phenylmethoxy)amino)formamide](/img/structure/B2398604.png)
![4-chloro-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B2398605.png)





![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2398615.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398623.png)


